5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol
Overview
Description
5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol: is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol typically involves the selective fluorination of 2-aminopyrimidines. One common method utilizes Selectfluor in the presence of silver carbonate (Ag₂CO₃) to achieve high regioselectivity and yield . Another approach involves the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO₂) in hydrofluoric acid (HF) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable fluorination techniques and efficient purification processes are critical for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Oxidation and Reduction:
Common Reagents and Conditions:
Substitution: Reagents like potassium carbonate (K₂CO₃) and various amines are commonly used.
Oxidation/Reduction: Standard oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) may be employed.
Major Products:
Substitution: Products typically include various substituted pyrimidines, depending on the nucleophile used.
Oxidation/Reduction: Products would vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Chemistry:
Synthesis of Novel Derivatives: The compound serves as a building block for synthesizing novel pyrimidine derivatives with potential biological activities.
Biology and Medicine:
Anti-inflammatory Agents: It has shown potential as an anti-inflammatory agent by inhibiting key inflammatory mediators.
Antifibrotic Activity: Studies have demonstrated its efficacy in reducing fibrosis in hepatic stellate cells.
Industry:
Mechanism of Action
The exact mechanism of action for 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol is not fully elucidated. it is believed to interact with specific molecular targets involved in inflammatory and fibrotic pathways. The compound likely inhibits the expression and activity of inflammatory mediators such as prostaglandin E₂ and tumor necrosis factor-α .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are also studied for their anti-inflammatory and anticancer properties.
Uniqueness: 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol is unique due to its specific fluorine substitution, which can enhance its biological activity and selectivity compared to non-fluorinated analogs .
Properties
IUPAC Name |
5-fluoro-2-pyridin-2-yl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O/c10-6-5-12-8(13-9(6)14)7-3-1-2-4-11-7/h1-5H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOCYMYWLSJILM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=O)N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724425 | |
Record name | 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240596-22-8 | |
Record name | 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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